N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the substituents and reaction environment.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: Another piperidine derivative with similar structural features but different functional groups.
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.
Uniqueness
N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)12-6-4-8(5-7-12)10(14)11-2/h3,8H,1,4-7H2,2H3,(H,11,14) |
InChI Key |
DHXZIGJBBZDCTL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C=C |
Origin of Product |
United States |
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